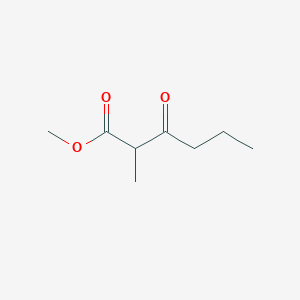

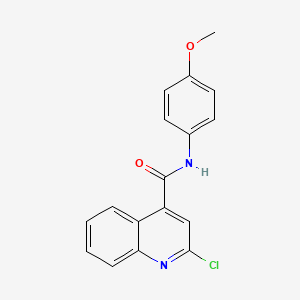

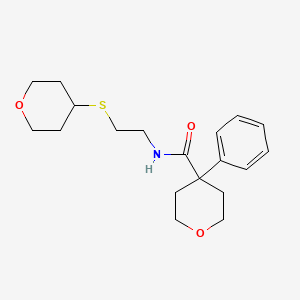

2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

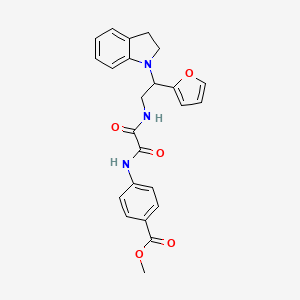

“2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide” is a derivative of quinoline, a heterocyclic compound that has received considerable attention due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular formula of “2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide” is C16H13NO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported for the construction of this scaffold .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide” include a density of 1.1±0.1 g/cm3, boiling point of 397.7±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 62.3±3.0 kJ/mol, flash point of 144.2±14.8 °C, index of refraction of 1.632, molar refractivity of 73.5±0.3 cm3, and molar volume of 206.1±3.0 cm3 .

Applications De Recherche Scientifique

Cell Growth Inhibition Assays

This compound has been utilized in cell growth inhibition assays to determine its effect on cancer cell proliferation. It has shown promising results in inhibiting the growth of cancer cells, which could lead to potential therapeutic applications .

Synthesis of Novel Compounds

Researchers have synthesized novel compounds using 2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide as a precursor. These compounds have been evaluated for their anticancer properties, expanding the chemical library for drug discovery .

Apoptosis Induction

The compound has been identified as a highly active inducer of apoptosis, which is the process of programmed cell death crucial for cancer treatment. It has shown potent inhibition of cell proliferation in specific cancer cell lines .

Pharmaceutical Synthesis

Advancements in pharmaceutical synthesis have seen this compound being used to create biologically active molecules. It has been part of methods that work with various substituent groups, contributing to the diversity of pharmaceutical compounds .

Aza-Diels Alder Reactions

In the field of organic chemistry, this compound has been involved in aza-Diels Alder reactions, which are used to synthesize complex organic molecules. This has implications for the development of new drugs and materials .

Systemic Acquired Resistance Research

There is research into systemic acquired resistance (SAR) in plants where this compound has shown potency. Understanding SAR can lead to the development of disease-resistant crops .

Orientations Futures

Quinoline and its derivatives have potential biological and pharmaceutical activities . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Mécanisme D'action

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, often related to their specific targets .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .

Result of Action

Quinoline derivatives are known to have a variety of effects at the molecular and cellular level, often related to their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .

Propriétés

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-22-12-8-6-11(7-9-12)19-17(21)14-10-16(18)20-15-5-3-2-4-13(14)15/h2-10H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIAFTQHBBYUIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-chloro-2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one](/img/structure/B2908495.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2908499.png)

![2-(Furan-2-yl)-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908501.png)

![4-Amino-1-cyclopentyl-N-[2-(diethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2908502.png)

![Tert-butyl N-[4-[(4-chloro-1,3,5-triazin-2-yl)amino]cyclohexyl]carbamate](/img/structure/B2908507.png)